molecular formula C2H6BF3O B1586514 Boron trifluoride dimethyl etherate CAS No. 353-42-4

Boron trifluoride dimethyl etherate

Cat. No.: B1586514
CAS No.: 353-42-4
M. Wt: 113.88 g/mol
InChI Key: FOWZWMGLMYVYDH-UHFFFAOYSA-N
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Description

Boron trifluoride dimethyl etherate: is a chemical compound with the formula BF3·O(CH3)2 . It is a colorless liquid that is widely used as a source of boron trifluoride in various chemical reactions. This compound is known for its role as a Lewis acid, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boron trifluoride dimethyl etherate is typically prepared by reacting boron trifluoride with dimethyl ether. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

BF3+(CH3)2OBF3O(CH3)2BF3 + (CH3)2O \rightarrow BF3·O(CH3)2 BF3+(CH3)2O→BF3⋅O(CH3)2

Industrial Production Methods: In industrial settings, this compound is produced by passing boron trifluoride gas through a solution of dimethyl ether. The reaction is exothermic and requires careful control of temperature and pressure to prevent decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions: Boron trifluoride dimethyl etherate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where it acts as a Lewis acid, facilitating the replacement of one group with another.

    Addition Reactions: It can add to unsaturated compounds, such as alkenes and alkynes, to form new products.

    Complex Formation: It forms complexes with various nucleophiles, enhancing their reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Addition Reactions: Reagents such as alkenes and alkynes are used, often in the presence of a solvent like dichloromethane.

    Complex Formation: Nucleophiles such as amines and phosphines are used under mild conditions.

Major Products:

    Substitution Reactions: Products include substituted boron compounds.

    Addition Reactions: Products include boron-containing addition compounds.

    Complex Formation: Products include boron-nucleophile complexes.

Scientific Research Applications

Chemistry: Boron trifluoride dimethyl etherate is widely used in organic synthesis as a catalyst for various reactions, including polymerization, alkylation, and acylation. It is also used in the preparation of boron-containing compounds.

Biology and Medicine: In biological research, this compound is used as a reagent for the synthesis of biologically active molecules. It is also employed in the development of boron-based drugs and diagnostic agents.

Industry: In industrial applications, this compound is used as a catalyst in the production of polymers, resins, and other materials. It is also used in the manufacture of high-performance materials and specialty chemicals.

Mechanism of Action

Mechanism: Boron trifluoride dimethyl etherate acts as a Lewis acid by accepting electron pairs from nucleophiles. This interaction enhances the reactivity of the nucleophiles, facilitating various chemical reactions. The compound forms a complex with the nucleophile, which then undergoes further transformation to yield the desired product.

Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophiles, including amines, alcohols, and halides. The pathways involved include the formation of boron-nucleophile complexes, which then participate in subsequent chemical transformations.

Comparison with Similar Compounds

    Boron trifluoride diethyl etherate: Similar to boron trifluoride dimethyl etherate but uses diethyl ether instead of dimethyl ether. It is also used as a Lewis acid in organic synthesis.

    Boron trifluoride tetrahydrofuranate: Uses tetrahydrofuran as the ether component. It is another source of boron trifluoride and is used in similar applications.

    Boron trifluoride methanol complex: Uses methanol as the ligand. It is used in specific reactions where methanol is a preferred solvent or reagent.

Uniqueness: this compound is unique due to its specific reactivity and stability. The use of dimethyl ether as the ligand provides distinct properties that make it suitable for certain reactions where other boron trifluoride complexes may not be as effective.

Properties

IUPAC Name

methoxymethane;trifluoroborane
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InChI

InChI=1S/C2H6O.BF3/c1-3-2;2-1(3)4/h1-2H3;
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

KTPWETRNSUKEME-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

B(F)(F)F.COC
Source PubChem
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Molecular Formula

C2H6O.BF3, C2H6BF3O
Record name BORON TRIFLUORIDE DIMETHYL ETHERATE
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Molecular Weight

113.88 g/mol
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Physical Description

Boron trifluoride dimethyl etherate appears as a fuming liquid. Corrosive to skin, eyes and mucous membranes. May be toxic by inhalation. Used as a catalyst in chemical reactions., Fuming liquid; [CAMEO] Stable but highly flammable, brown liquid; [ACGIH]
Record name BORON TRIFLUORIDE DIMETHYL ETHERATE
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Record name Boron trifluoride dimethyl etherate
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Boiling Point

258.8 °F at 760 mmHg (EPA, 1998), 126-127 °C
Record name BORON TRIFLUORIDE DIMETHYL ETHERATE
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Flash Point

62 °C
Record name Boron trifluoride dimethyl etherate
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Density

1.239
Record name BORON TRIFLUORIDE DIMETHYL ETHERATE
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Vapor Pressure

17.3 [mmHg]
Record name Boron trifluoride dimethyl etherate
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Color/Form

Liquid

CAS No.

353-42-4
Record name BORON TRIFLUORIDE DIMETHYL ETHERATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Boron, trifluoro[oxybis[methane]]-, (T-4)-
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Melting Point

-14 °C
Record name BORON TRIFLUORIDE DIMETHYL ETHERATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boron trifluoride dimethyl etherate
Customer
Q & A

Q1: How does Boron trifluoride dimethyl etherate interact with its target in the synthesis of 2-(methylthio)-4(3H)- and 4-(methylthio)-2(1H)-quinazolinethione?

A1: The research article [] investigates the reaction of this compound with 2,4(1H,3H)-quinazolinedithione. While the exact mechanism of interaction isn't explicitly detailed, the presence of this compound leads to the selective formation of 2-(methylthio)-4(3H)-quinazolinethione and 4-(methylthio)-2(1H)-quinazolinethione. This suggests that this compound likely acts as a Lewis acid catalyst, facilitating the methylation of the quinazolinedithione substrate. Further research would be needed to elucidate the precise mechanism of this interaction.

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